![molecular formula C14H11FO3 B6322389 5-(Benzyloxy)-2-fluorobenzoic acid CAS No. 1148146-72-8](/img/structure/B6322389.png)
5-(Benzyloxy)-2-fluorobenzoic acid
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Overview
Description
Benzyloxy compounds are often used in organic chemistry as protective groups, particularly for alcohols . They can be removed under relatively mild conditions. Fluorobenzoic acids are aromatic compounds where one or more hydrogen atoms in the benzene ring are replaced by fluorine atoms. They are often used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
While specific synthesis methods for “5-(Benzyloxy)-2-fluorobenzoic acid” are not available, benzyloxy and fluorobenzoic compounds are often synthesized through nucleophilic aromatic substitution reactions or electrophilic aromatic substitutions .Molecular Structure Analysis
The molecular structure of “5-(Benzyloxy)-2-fluorobenzoic acid” would consist of a benzene ring with a benzyloxy group (an oxygen atom bonded to a benzyl group) and a fluorine atom attached at the 5th and 2nd carbon atoms, respectively. A carboxylic acid group (-COOH) would also be attached to the benzene ring .Chemical Reactions Analysis
Again, while specific reactions involving “5-(Benzyloxy)-2-fluorobenzoic acid” are not available, benzyloxy compounds are often involved in reactions where the benzyloxy group acts as a protecting group, being removed or modified during the reaction . Fluorobenzoic acids can participate in various reactions typical of aromatic carboxylic acids, such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Benzyloxy)-2-fluorobenzoic acid” would depend on its specific structure. Generally, benzyloxy compounds are stable under normal conditions but can be sensitive to strong oxidizing agents . Fluorobenzoic acids, like other halogenated carboxylic acids, are typically crystalline solids at room temperature .Scientific Research Applications
Suzuki–Miyaura Coupling
5-(Benzyloxy)-2-fluorobenzoic acid can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Derivatives
The compound can be used in the synthesis of a pool of derivatives . These derivatives have been tested for their inhibitory effect towards certain targets, demonstrating promising activities .
Chemical Reagent
5-(Benzyloxy)-2-fluorobenzoic acid is a chemical reagent that can be used in various chemical reactions . It is available commercially and can be used in laboratories for research and development purposes .
Mechanism of Action
Target of Action
Benzyloxy compounds have been known to interact with various enzymes and receptors in the body . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
Benzyloxy compounds generally interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The fluorine atom in the compound could form a strong hydrogen bond with the target, while the benzyloxy group could interact with hydrophobic regions of the target.
Biochemical Pathways
Benzyloxy compounds have been implicated in various biochemical pathways, including oxidative stress pathways and signal transduction pathways . The compound could potentially affect these pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
Benzyloxy compounds are generally well-absorbed due to their lipophilic nature . They are likely to be distributed throughout the body, metabolized by liver enzymes, and excreted in the urine and feces.
Result of Action
Benzyloxy compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cell signaling . The specific effects of 5-(Benzyloxy)-2-fluorobenzoic acid would depend on its specific targets and mode of action.
Action Environment
The action, efficacy, and stability of 5-(Benzyloxy)-2-fluorobenzoic acid could be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . For example, the compound’s activity could be affected by the pH of the environment, as this could influence the compound’s ionization state and hence its ability to interact with its targets.
Safety and Hazards
Future Directions
The future directions for research on “5-(Benzyloxy)-2-fluorobenzoic acid” would likely depend on its potential applications. If it shows promise as an intermediate in the synthesis of pharmaceuticals, research might focus on improving its synthesis or exploring its use in the synthesis of new drugs .
properties
IUPAC Name |
2-fluoro-5-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDGMBWHENHXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-fluorobenzoic acid |
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